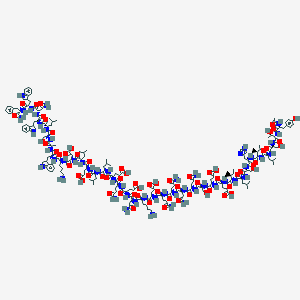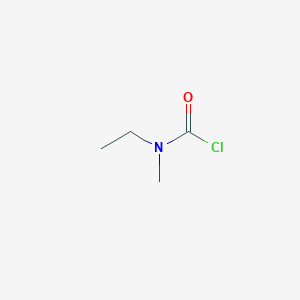
Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl-
説明
Synthesis Analysis
The synthesis of related compounds often involves innovative methodologies that aim for efficiency, environmental benignity, and practicality for industrial scale-up. For instance, a practical synthesis of a related compound, 5,5′-Methylene-bis(benzotriazole), demonstrated an easily performed method integrating green chemistry principles (Gu, Yu, Zhang, & Xu, 2009). Such methodologies highlight the advancements in synthetic techniques for complex organic compounds.
Molecular Structure Analysis
Benzene-1,3,5-tricarboxamides (BTAs), analogs to benzenesulfonates, showcase the importance of simple structures combined with supramolecular self-assembly behaviors for applications in nanotechnology to biomedical fields (Cantekin, de Greef, & Palmans, 2012). This underlines the relevance of molecular structure in determining the functional capabilities of such compounds.
Chemical Reactions and Properties
The review on the chemistry of benzothiazole derivatives, including those similar to benzenesulfonates, indicates a broad range of biological activities and industrial demands. Newly developed synthesis methods and easy functionalization point towards their utility as building blocks in organic synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).
Physical Properties Analysis
Although specific data on "Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl-" were not directly found, related compounds' physical properties, such as solubility, melting points, and stability, can significantly influence their application potential. These properties are critical in determining their suitability for various industrial and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further functionalization, are essential for understanding the utility and safety of benzenesulfonates. For instance, the synthesis and properties of derivatives of phloroglucinolmethylviologen highlight the search for compounds with antioxidant activity, indicating the importance of chemical properties in developing new materials (Alexanyan et al., 2019).
科学的研究の応用
Polymerization Catalysts
A study by Skupov et al. (2007) on palladium aryl sulfonate phosphine catalysts highlights their application in the copolymerization of acrylates with ethene, leading to high molecular weight polymers. This catalytic activity is crucial for developing advanced polymeric materials with specific properties (Skupov et al., 2007).
Nonlinear Optical Materials
Anwar et al. (2000) prepared colorless 4-amino-1-methylpyridinium benzenesulfonate salts with potential applications in second-order nonlinear optics. These salts form noncentrosymmetric structures, making them suitable for optical devices (Anwar et al., 2000).
Photodynamic Therapy
Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield. Its photophysical and photochemical properties suggest its potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Azo Compound Synthesis
Wu Yi-qun (2007) synthesized novel benzenesulfonic azo compounds from 3-amino-4-methoxy-benzenesulfonic acid, exploring their electronic absorption spectrum and thermal stability. These compounds have potential applications in dyes and sensors (Wu Yi-qun, 2007).
Catalysis
Hazra et al. (2015) discussed the synthesis of sulfonated Schiff base copper(II) complexes that act as efficient and selective catalysts in alcohol oxidation. This work contributes to the development of green chemistry processes by offering a solvent- and additive-free method for synthesizing important industrial chemicals (Hazra et al., 2015).
Safety And Hazards
特性
IUPAC Name |
4-amino-5-methoxy-2-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVAJIXZVRJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027628 | |
| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
CAS RN |
6471-78-9 | |
| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-methoxy-2-toluenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylsulphanilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-5-METHOXY-2-TOLUENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308K033X64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















